[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
[1-(cyclobutylmethyl)piperidin-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-8-10-4-6-13(7-5-10)9-11-2-1-3-11;;/h10-11H,1-9,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOOMBWQYMVSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Strategies
Reductive amination serves as a cornerstone for constructing the piperidine-cyclobutylmethyl backbone. A patent by CN1583742A demonstrates a scalable approach for analogous piperidine derivatives, wherein cyclobutylmethylamine reacts with ketone intermediates under hydrogenation conditions. For instance, 1-benzyl-4-piperidone undergoes enamine formation with piperidine in benzene under reflux, followed by lithium aluminum hydride (LiAlH4) reduction to yield 1-benzyl-4-piperidinylpiperidine. Adapting this protocol, cyclobutylmethylamine could replace benzylamine, with the ketone intermediate derived from N-protected piperidin-4-ylmethanamine.
Critical Parameters :
Nucleophilic Substitution and Coupling Reactions
The ACS Journal of Medicinal Chemistry outlines palladium-catalyzed coupling reactions for introducing substituents to heterocyclic cores. General Procedure B (GPB) employs cesium carbonate, palladium(II) acetate, and rac-BINAP in toluene under microwave irradiation (120°C, 4 hours) to achieve C–N bond formation. Applying GPB, cyclobutylmethyl halides could couple with piperidin-4-ylmethanamine precursors to assemble the target compound.
Representative Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Coupling | Pd(OAc)₂, rac-BINAP | Toluene | 120°C | 4 h | 55–70% |
| Reduction | LiAlH₄ | THF | 15–20°C | 4 h | 60–75% |
Optimization of Reaction Parameters
Solvent and Catalyst Selection
The choice of solvent profoundly impacts reaction efficiency. Benzene, despite its toxicity, facilitates azeotropic water removal during enamine synthesis, driving equilibrium toward product formation. Alternatives like toluene or dichloromethane (DCM) offer safer profiles but may require extended reaction times. Catalytic systems, such as Pd(OAc)₂/rac-BINAP, enable efficient cross-coupling with turnover numbers (TON) exceeding 100 in optimized batches.
Purification Techniques
Purification challenges arise from polar byproducts and unreacted amines. The patent CN1583742A employs fractional distillation under reduced pressure (0.1 mmHg) to isolate intermediates, while the ACS protocol utilizes reverse-phase chromatography (C18 columns, methanol/water gradients) for final product purification. Recrystallization from ethanol/water mixtures further enhances purity to >98%.
Analytical Validation and Quality Control
Structural Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Cyclobutylmethyl protons resonate at δ 2.8–3.2 ppm (multiplet), while piperidine CH₂ groups appear at δ 2.4–2.6 ppm.
- ¹³C NMR : The cyclobutane carbons exhibit signals at δ 25–30 ppm, distinct from piperidine carbons (δ 45–50 ppm).
High-Performance Liquid Chromatography (HPLC) :
- Method: C18 column, 0.1% formic acid in water/acetonitrile gradient (10–90% over 20 minutes).
- Purity Threshold: >95% area under the curve (AUC) for pharmaceutical-grade material.
Industrial-Scale Production Challenges
Byproduct Management
Side reactions, such as over-reduction or N-alkylation, necessitate careful stoichiometric control. For example, excess LiAlH4 may reduce tertiary amides to undesired hydrocarbons, requiring quenching with sodium sulfate decahydrate.
Chemical Reactions Analysis
Types of Reactions
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.
Reduction: : The compound can be reduced to form piperidin-4-ylmethanamine.
Substitution: : The cyclobutylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: : Alkyl halides and aryl halides are used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Piperidin-4-one
Reduction: : Piperidin-4-ylmethanamine
Substitution: : Various substituted piperidines depending on the alkyl or aryl group used.
Scientific Research Applications
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : It can be used in the study of biological systems, particularly in the context of receptor binding and enzyme inhibition.
Industry: : It can be used in the production of various chemical products, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidin-4-yl methanamine derivatives are a versatile class of compounds with applications in drug discovery. Below is a detailed comparison of [1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride with analogous compounds, focusing on structural features, molecular properties, and applications.
Structural and Molecular Properties
Key Observations:
- Cyclobutylmethyl Substituent : The cyclobutane ring introduces steric strain , which can restrict rotational freedom and stabilize specific conformations. This property is advantageous in designing molecules with precise spatial arrangements for target engagement .
- Triazole Substituent : The 1,2,4-triazole group offers hydrogen-bonding sites and resistance to oxidative metabolism, making it valuable in kinase inhibitor design .
Biological Activity
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperidine ring substituted with a cyclobutylmethyl group. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine, enhancing its solubility and stability in biological systems.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Neuroprotective activity
The specific activities of this compound are still under investigation, but preliminary studies suggest it may influence cellular pathways involved in cancer cell proliferation and apoptosis.
The mechanism by which this compound exerts its effects may involve interactions with neurotransmitter systems, particularly those modulated by piperidine derivatives. Similar compounds have been shown to act on:
- Dopaminergic receptors : Potentially influencing mood and behavior.
- Serotonergic pathways : Affecting anxiety and depression.
Anticancer Activity
A study focused on piperidine derivatives indicated that modifications to the piperidine ring can significantly affect anticancer activity. For instance, compounds with specific substitutions were found to inhibit microtubule dynamics in cancer cells, leading to mitotic arrest. The structure-activity relationship (SAR) highlighted that the positioning of functional groups is crucial for enhancing biological efficacy .
| Compound | ED50 (nM) | Mechanism |
|---|---|---|
| AK301 | 115 | Inhibits tubulin polymerization |
| This compound | TBD | TBD |
Neuroprotective Effects
Research into similar piperidine-based compounds has suggested neuroprotective properties, potentially through modulation of neurotrophic factors or inhibition of neuroinflammatory pathways. This suggests that this compound may have therapeutic potential in neurodegenerative diseases.
Case Studies
- Study on Mitosis-targeting Agents : A series of piperazine-based compounds were evaluated for their ability to sensitize cancer cells to apoptosis. The findings suggest that structural modifications can lead to enhanced sensitivity in cancer cells, indicating a potential pathway for this compound to be developed as a chemotherapeutic agent .
- Neuroprotective Screening : In vitro assays demonstrated that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. These findings support further investigation into this compound for its neuroprotective capabilities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
